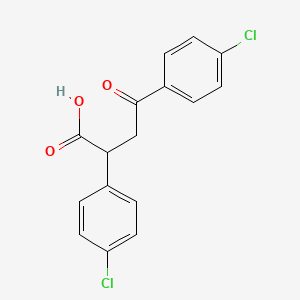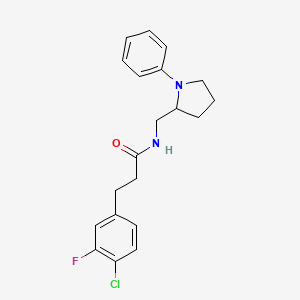
N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activity, particularly as opioid kappa agonists. The structure of this compound suggests that it may interact with biological systems in a manner similar to other acetamide derivatives that have been studied for their potential therapeutic effects.
Synthesis Analysis
The synthesis of related acetamide derivatives has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated for their opioid kappa agonist activity. These compounds were modified at the carbon adjacent to the amide nitrogen and included variations in N-acyl, N-alkyl, and amino functions. The synthesis involved using racemic or chiral amino acids to introduce different alkyl and aryl substituents, leading to the discovery of potent compounds with significant biological activity .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structures of two C,N-disubstituted acetamides were analyzed, revealing that a combination of hydrogen bonds and halogen-π interactions play a crucial role in the molecular assembly. These interactions can affect the overall conformation and, consequently, the biological properties of the compounds .
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed in the provided papers, the general reactivity of acetamide derivatives can be inferred. Acetamides typically undergo reactions at the amide functional group, which can include nucleophilic acyl substitution or reduction. The presence of substituents such as chlorophenyl or imidazolyl groups may influence the reactivity by either activating or deactivating the amide carbonyl towards reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms and aromatic systems in the compound can affect its polarity, solubility, and melting point. The intermolecular interactions, such as hydrogen bonding and halogen-π interactions, observed in related crystal structures suggest that these compounds may have unique solid-state properties and could potentially form polymorphs or exhibit different crystalline habits .
科学的研究の応用
Structural and Molecular Interactions
The chemical structure and molecular interactions of compounds similar to N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been extensively studied. For instance, Boechat et al. (2011) analyzed the structures of two related compounds, highlighting the 'V' shape of the molecules and detailing the various intermolecular interactions such as hydrogen bonds and π interactions that contribute to their 3-D arrays. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in scientific research (Boechat et al., 2011).
Antitumor and Antibacterial Activities
Research has also delved into the antitumor and antibacterial potentials of compounds with similar structures. Yurttaş et al. (2015) synthesized a series of derivatives, finding considerable anticancer activity against some cancer cell lines. This suggests potential applications in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015). Moreover, Divya et al. (2015) prepared bis-heterocyclic sulfamoyl acetamides, including chloro substituted thiazolyl imidazolylsulfamoyl acetamide, showing promising antimicrobial activity against specific pathogens, indicating their potential use in developing new antimicrobial agents (Divya, Sravya, Padmaja, & Padmavathi, 2015).
Enzyme Inhibition and Metabolic Studies
Compounds related to this compound have been evaluated for their enzyme inhibition capabilities and metabolic properties. Iftikhar et al. (2019) synthesized derivatives showing significant α-glucosidase inhibitory potential, which could be valuable in diabetes research and treatment (Iftikhar et al., 2019). Additionally, Ford and Casida (2006) investigated the metabolism of chloropyridinyl neonicotinoid insecticides, revealing the pathways and rates of metabolism in mice, which is crucial for understanding the pharmacokinetics and potential toxicological profiles of related compounds (Ford & Casida, 2006).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3OS/c1-15-5-8-19(9-6-15)30-22(16-7-10-20(26)21(27)11-16)13-28-24(30)32-14-23(31)29-18-4-2-3-17(25)12-18/h2-13H,14H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYRJVJFHWCVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)
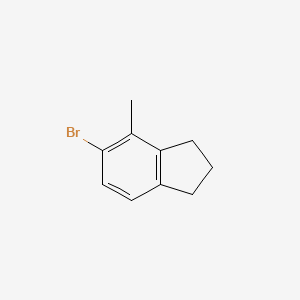

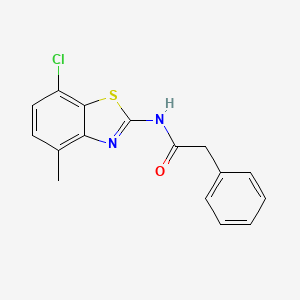
![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

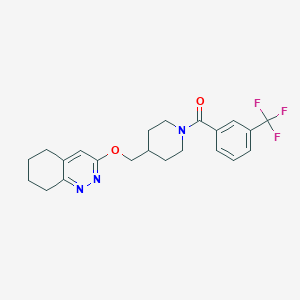
![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)
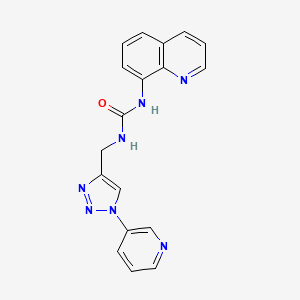
![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)
![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)
